molecular formula C9H12N2O4S B3127707 Methyl 2-((4,5-dimethoxy-2-pyrimidinyl)sulfanyl)acetate CAS No. 338423-43-1

Methyl 2-((4,5-dimethoxy-2-pyrimidinyl)sulfanyl)acetate

Cat. No.: B3127707
CAS No.: 338423-43-1
M. Wt: 244.27 g/mol
InChI Key: KQRWDSKTXOHLRF-UHFFFAOYSA-N
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Description

Methyl 2-((4,5-dimethoxy-2-pyrimidinyl)sulfanyl)acetate (CAS: 338423-43-1) is a sulfur-containing pyrimidine derivative with a methyl ester functional group. Its structure features a pyrimidine ring substituted with methoxy groups at the 4- and 5-positions and a thioether-linked acetate moiety at the 2-position.

Properties

IUPAC Name

methyl 2-(4,5-dimethoxypyrimidin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-13-6-4-10-9(11-8(6)15-3)16-5-7(12)14-2/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRWDSKTXOHLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401225409
Record name Methyl 2-[(4,5-dimethoxy-2-pyrimidinyl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338423-43-1
Record name Methyl 2-[(4,5-dimethoxy-2-pyrimidinyl)thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338423-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(4,5-dimethoxy-2-pyrimidinyl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4,5-dimethoxy-2-pyrimidinyl)sulfanyl)acetate typically involves the reaction of 4,5-dimethoxy-2-pyrimidinethiol with methyl bromoacetate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the electrophilic carbon of the methyl bromoacetate, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4,5-dimethoxy-2-pyrimidinyl)sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((4,5-dimethoxy-2-pyrimidinyl)sulfanyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-((4,5-dimethoxy-2-pyrimidinyl)sulfanyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

Ethyl 2-((6-(((4-Chlorophenyl)sulfanyl)methyl)-2-phenyl-4-pyrimidinyl)sulfanyl)acetate (CAS: 303147-16-2)

  • Key Differences :
    • The ester group is ethyl instead of methyl.
    • Additional 4-chlorophenylsulfanylmethyl and phenyl substituents on the pyrimidine ring.
  • The 4-chlorophenyl group may improve binding affinity to hydrophobic enzyme pockets .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

  • Key Differences :
    • A thietane (3-membered sulfur ring) replaces the methoxy groups at the pyrimidine 4-position.
    • A methyl group is present at the pyrimidine 6-position.
  • Impact :
    • The strained thietane ring could confer unique reactivity, such as ring-opening under physiological conditions.
    • Reduced steric hindrance compared to bulkier methoxy groups may enhance metabolic stability .

Methyl 2-[(9-Methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetate (CAS: 866811-22-5)

  • Key Differences: A fused chromenopyrimidine system replaces the simple pyrimidine ring. Additional phenyl and methoxy substituents on the chromene moiety.
  • Impact :
    • Extended conjugation may improve UV absorption properties, relevant for photochemical applications.
    • The planar fused-ring system could enhance intercalation with DNA or proteins .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Methyl 2-((4,5-dimethoxy-2-pyrimidinyl)sulfanyl)acetate C10H12N2O4S 272.28 4,5-dimethoxy, methyl ester Moderate polarity, TPSA = 95.8 Ų
Ethyl 2-((6-(((4-chlorophenyl)sulfanyl)methyl)-2-phenyl-4-pyrimidinyl)sulfanyl)acetate C22H20ClN2O2S2 459.99 4-chlorophenyl, phenyl, ethyl ester High lipophilicity (XLogP3 ≈ 5.2)
Methyl 2-[(9-methoxy-2-phenylchromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetate C21H18N2O4S 394.44 Chromenopyrimidine, phenyl, methoxy High molecular weight, planar structure
Ethyl 2-[2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl]acetate C26H23N3O4S 473.54 Imidazole, 4-nitrobenzyl, diphenyl Nitro group may confer redox activity

Notes:

  • Polar Surface Area (TPSA): The target compound’s TPSA (95.8 Ų) suggests moderate solubility, whereas bulkier analogs (e.g., chromenopyrimidine derivative) exhibit reduced solubility .
  • Lipophilicity : Ethyl esters and aromatic substituents (e.g., 4-chlorophenyl) increase logP values, impacting bioavailability .

Biological Activity

Methyl 2-((4,5-dimethoxy-2-pyrimidinyl)sulfanyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C9H12N2O4S
  • Molecular Weight : 244.27 g/mol
  • CAS Number : 338423-43-1
  • Boiling Point : 351.8 ± 32.0 °C (Predicted)
  • Density : 1.30 ± 0.1 g/cm³ (Predicted)

The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as proteins and enzymes. The compound may act as a ligand, modulating the activity of these targets and influencing various cellular processes, including:

  • Signal Transduction : Altering pathways that control cell communication.
  • Gene Expression : Influencing the transcription of genes involved in various biological processes.
  • Metabolic Pathways : Modifying metabolic functions within cells.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyrimidine compounds, including this compound, possess significant antimicrobial properties. For example:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3e E. coliModerate activity
3h S. aureusRetained same activity
3m P. aeruginosaModerate activity

These compounds have been tested against various microbial strains, demonstrating efficacy against bacteria and fungi .

Anticancer Activity

The compound has shown potential in anticancer research. For instance, a study highlighted that certain pyrimidine derivatives exhibited potent cytotoxic effects on cancer cell lines such as MCF-7 and A549:

CompoundCell LineIC50 (µM)
16 MCF-70.09 ± 0.0085
16 A5490.03 ± 0.0056

These findings suggest that modifications to the pyrimidine structure can enhance anticancer efficacy .

Neuroprotective Effects

Research indicates that some derivatives may also exhibit neuroprotective properties. For example, compounds similar to this compound have been evaluated for their anti-Alzheimer's effects through inhibition of acetylcholinesterase (AChE):

CompoundAChE Inhibition (%)
44 16.00 ± 0.04

This suggests a potential role in developing treatments for neurodegenerative diseases .

Case Studies

  • Anticancer Activity Study
    • Researchers synthesized various pyrimidine derivatives and tested their cytotoxicity against multiple cancer cell lines.
    • Results indicated that certain modifications led to enhanced activity compared to standard treatments.
  • Antimicrobial Efficacy Assessment
    • A series of experiments were conducted to evaluate the antimicrobial properties of pyrimidine derivatives.
    • The data demonstrated a range of effectiveness against common pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-((4,5-dimethoxy-2-pyrimidinyl)sulfanyl)acetate
Reactant of Route 2
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